molecular formula C10H13Br2N B1377609 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide CAS No. 1375474-35-3

2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide

Cat. No.: B1377609
CAS No.: 1375474-35-3
M. Wt: 307.02 g/mol
InChI Key: TXTBRBZTEUQABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide is a chemical compound with significant applications in organic synthesis and medicinal chemistry. It is known for its reactivity due to the presence of a bromoethyl group, which makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide typically involves the bromination of ethanolamine followed by cyclization. The reaction conditions often include the use of hydrobromic acid and ethanolamine, with the bromination step being carried out under controlled temperature and stirring conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using hydrobromic acid and ethanolamine. The reaction is typically conducted in a reaction pot with continuous stirring and temperature control to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo cyclization to form various heterocyclic compounds.

    Reduction Reactions: The bromoethyl group can be reduced to form ethyl derivatives

Common Reagents and Conditions

Common reagents used in these reactions include hydrobromic acid, ethanolamine, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted isoindole derivatives, which have applications in medicinal chemistry and organic synthesis .

Scientific Research Applications

2-(2-Bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide involves its reactivity as an alkylating agent. The bromoethyl group can react with nucleophiles, leading to the formation of covalent bonds with various molecular targets. This reactivity makes it useful in the synthesis of complex molecules and in biochemical assays .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromoethylamine hydrobromide
  • 2-Chloroethylamine hydrochloride
  • 3-Bromopropylamine hydrobromide

Uniqueness

2-(2-Bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide is unique due to its specific structure, which allows for the formation of isoindole derivatives. This makes it particularly valuable in the synthesis of heterocyclic compounds and in medicinal chemistry .

Properties

IUPAC Name

2-(2-bromoethyl)-1,3-dihydroisoindole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.BrH/c11-5-6-12-7-9-3-1-2-4-10(9)8-12;/h1-4H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTBRBZTEUQABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375474-35-3
Record name 1H-Isoindole, 2-(2-bromoethyl)-2,3-dihydro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375474-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide
Reactant of Route 2
Reactant of Route 2
2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide
Reactant of Route 3
Reactant of Route 3
2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide
Reactant of Route 4
Reactant of Route 4
2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide
Reactant of Route 5
Reactant of Route 5
2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide
Reactant of Route 6
Reactant of Route 6
2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.